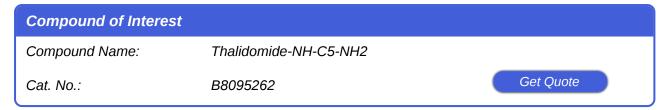


Thalidomide-NH-C5-NH2: A Technical Guide for Drug Development Professionals

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An In-Depth Technical Guide on the Core Properties and Applications of **Thalidomide-NH-C5-NH2** for Researchers, Scientists, and Drug Development Professionals.

Introduction

Thalidomide-NH-C5-NH2 is a synthetic E3 ligase ligand-linker conjugate that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This molecule incorporates the well-characterized thalidomide moiety, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 5-carbon aliphatic chain (C5) terminating in a primary amine (-NH2).[1][2] The terminal amine group provides a versatile chemical handle for conjugation to a ligand that binds to a specific protein of interest, thereby enabling the creation of a heterobifunctional PROTAC.

PROTACs are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][3][4][5] By inducing the proximity of the target protein and an E3 ubiquitin ligase, PROTACs trigger the ubiquitination of the target protein, marking it for degradation by the proteasome.[3][6] Thalidomide-based linkers, such as **Thalidomide-NH-C5-NH2**, are integral components in the design of CRBN-recruiting PROTACs.[1][7][8] This guide provides a comprehensive overview of the technical aspects of **Thalidomide-NH-C5-NH2**, including its physicochemical properties, synthesis, and application in targeted protein degradation.

Physicochemical Properties



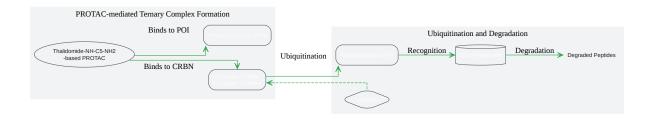
Thalidomide-NH-C5-NH2 is typically available as a solid and may be supplied as a hydrochloride salt to improve its solubility and stability in aqueous solutions.[1][7] The key structural features are the thalidomide headgroup for CRBN binding and the C5 alkyl amine linker for conjugation.

Property	Value	Source	
Molecular Formula	C18H22N4O4	PubChem	
Molecular Weight	358.4 g/mol	PubChem	
CAS Number	2093386-39-9	MedChemExpress[1]	
Appearance	Solid	N/A	
Solubility	Soluble in DMSO	N/A	

Mechanism of Action in PROTACs

The fundamental role of **Thalidomide-NH-C5-NH2** is to serve as the E3 ligase-recruiting component of a PROTAC. The thalidomide portion of the molecule binds to the CRBN protein, which is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4][9] When incorporated into a PROTAC, the other end of the molecule is conjugated to a ligand that specifically binds to a target protein of interest (POI). This bifunctional nature of the PROTAC brings the POI into close proximity with the CRBN E3 ligase.[3][5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3][6]





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PROTAC Mechanism of Action

Experimental Protocols Synthesis of Thalidomide-NH-C5-NH2

A general, representative protocol for the synthesis of thalidomide-based linkers with an alkyl amine involves a two-step process starting from a protected phthalic anhydride derivative.

Step 1: Synthesis of N-(5-aminopentyl)phthalimide

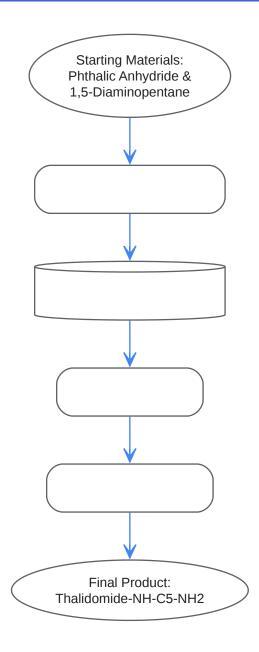
- To a solution of phthalic anhydride (1 eq) in a suitable solvent such as acetic acid, add 1,5diaminopentane (1.2 eq).
- Reflux the reaction mixture for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into ice-cold water and collect the precipitate by filtration.
- Wash the solid with water and dry under vacuum to obtain N-(5-aminopentyl)phthalimide.



Step 2: Coupling with the Glutarimide Moiety

- Suspend N-(5-aminopentyl)phthalimide (1 eq) and 2,6-dioxopiperidine-3-carbonyl chloride (1.1 eq) in a suitable solvent like dichloromethane (DCM).
- Add a base such as triethylamine (TEA) (1.5 eq) dropwise at 0 °C.
- Allow the reaction mixture to stir at room temperature overnight.
- Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield Thalidomide-NH-C5-NH2.





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Synthetic Workflow

Cerebion Binding Assay

To quantify the binding affinity of **Thalidomide-NH-C5-NH2** or a PROTAC derived from it to Cereblon, a competitive binding assay can be employed. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method.[10][11]

Reagents and Materials:



- GST-tagged human Cereblon protein
- Thalidomide-Red (or another suitable fluorescent thalidomide tracer)
- Europium cryptate-labeled anti-GST antibody
- Assay buffer (e.g., PBS with 0.1% BSA)
- 384-well low-volume white plates
- Test compound (Thalidomide-NH-C5-NH2 or derived PROTAC)

Procedure:

- Prepare serial dilutions of the test compound in the assay buffer.
- Dispense the test compound dilutions into the wells of the 384-well plate.
- Add the GST-tagged human Cereblon protein to each well.
- Add a pre-mixed solution of the anti-GST antibody labeled with Europium cryptate and Thalidomide-Red.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
- Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

Data Analysis:

- The signal from the wells containing the test compound is compared to the signal from control wells (with and without the fluorescent tracer).
- The IC50 value, which is the concentration of the test compound that inhibits 50% of the fluorescent tracer binding, is calculated by fitting the data to a four-parameter logistic equation.



Western Blotting for Protein Degradation

Western blotting is a standard method to quantify the degradation of a target protein induced by a PROTAC.

- Cell Culture and Treatment:
 - Plate cells expressing the target protein at a suitable density in 6-well plates and allow them to adhere overnight.
 - Treat the cells with a range of concentrations of the PROTAC (synthesized using Thalidomide-NH-C5-NH2) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
- · Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C.
 - Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



- · Detection and Analysis:
 - Develop the blot using an enhanced chemiluminescence (ECL) substrate.
 - Capture the chemiluminescent signal using an imager.
 - Quantify the band intensities using densitometry software.
 - Normalize the target protein band intensity to the loading control band intensity.
 - Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Quantitative Data

While specific quantitative data for **Thalidomide-NH-C5-NH2** itself is not extensively published in peer-reviewed literature, the performance of PROTACs is highly dependent on the specific target ligand and the overall structure of the chimera. The following table provides representative data for thalidomide-based PROTACs to illustrate the typical range of activities.

PROTAC	Target Protein	Cell Line	DC50 (nM)	Dmax (%)	Reference
ARV-825	BRD4	Jurkat	< 1	> 95	[3]
SHP2-D26	SHP2	K562	6.02	> 90	[12]
BTK Degrader	ВТК	MOLM-14	11.6	> 90	[13]

Note: The linker length and composition are critical for the efficacy of a PROTAC. The C5 alkyl chain of **Thalidomide-NH-C5-NH2** provides a degree of flexibility that can be optimal for the formation of a stable ternary complex between certain target proteins and CRBN. However, empirical optimization is often necessary to determine the ideal linker for a specific target.[5] [14]

Conclusion



Thalidomide-NH-C5-NH2 is a valuable chemical tool for the synthesis of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its simple alkyl chain linker and terminal amine functionality offer a straightforward approach for conjugation to a wide variety of target-specific ligands. The technical information and experimental protocols provided in this guide are intended to support researchers and drug development professionals in the design and evaluation of novel thalidomide-based PROTACs for therapeutic applications. The continued exploration of linkerology and the structure-activity relationships of these bifunctional molecules will undoubtedly lead to the development of more potent and selective protein degraders.

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